molecular formula C18H18N2O B2432220 1-allyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole CAS No. 537009-33-9

1-allyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole

Cat. No. B2432220
CAS RN: 537009-33-9
M. Wt: 278.355
InChI Key: HIFCHWKRACJYOE-UHFFFAOYSA-N
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Description

“1-allyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms, present in many important biological building blocks . The compound also contains an allyl group, which is a substituent with the structural formula H2C=CH−CH2R, where R represents the rest of the molecule .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, copolymers were synthesized using methyl methacrylate (MMA) and 2-allyloxymethyl-1-methylimidazole (AOMMI) monomers at various ratios . Hydroxyl end-functionalized imidazole was initially prepared with 1-methylimidazole and then it was used to prepare allyl-derived imidazole monomers .


Molecular Structure Analysis

The molecular structure of “1-allyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole” would be expected to be planar due to the presence of the imidazole ring. The allyl group is likely to provide some degree of flexibility to the molecule .

Scientific Research Applications

Photophysical and Photochemical Properties

  • Research on phthalocyanine derivatives, including those with benzimidazole units, has been conducted, revealing their photophysical and photochemical properties. These new phthalocyanines showed good singlet-oxygen generation capabilities in DMSO solutions, indicating potential applications in photochemistry and photophysics (Şen et al., 2018).

Structural and Biological Properties

  • Computational investigations of N-heterocyclic carbene silver(I) and palladium(II) complexes, including benzimidazole derivatives, have revealed their structural properties and potential biological applications. The study indicates the biological and anti-cancer properties of these complexes (Sayın, 2018).

Corrosion Inhibition

  • Benzimidazole derivatives have been studied for their corrosion inhibition properties. They have been shown to effectively inhibit corrosion in certain environments, suggesting their use in materials science and engineering (Ammal et al., 2018).

Copolymerization Studies

  • Copolymers synthesized using methyl methacrylate (MMA) and imidazole monomers indicate potential applications in polymer science. These copolymers showed varying molecular weights and thermal stabilities, hinting at their applicability in material design (Yildiz et al., 2020).

Antitumor Activity

  • Certain benzimidazole derivatives have been synthesized and tested for their antitumor activity, indicating potential applications in medicinal chemistry and pharmacology (Li et al., 2014).

Future Directions

Imidazole-containing polymers are used widely in various applications such as catalysts, adsorbents, polyelectrolytes, membranes, sensors, and energy storage materials . The new imidazole monomers synthesized in recent years have been used as luminescent materials, in solar cells, optoelectronic devices, smart materials, and drug delivery systems . This suggests that “1-allyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole” and similar compounds could have potential applications in these areas.

properties

IUPAC Name

2-[(4-methylphenoxy)methyl]-1-prop-2-enylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-3-12-20-17-7-5-4-6-16(17)19-18(20)13-21-15-10-8-14(2)9-11-15/h3-11H,1,12-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFCHWKRACJYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-methylphenoxy)methyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole

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